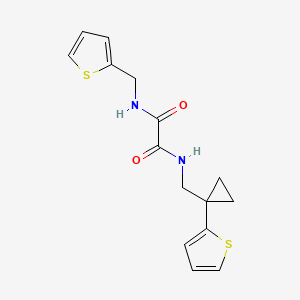

N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Descripción

N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that features a cyclopropyl group and two thiophene rings connected through an oxalamide linkage. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Propiedades

IUPAC Name |

N'-[(1-thiophen-2-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c18-13(16-9-11-3-1-7-20-11)14(19)17-10-15(5-6-15)12-4-2-8-21-12/h1-4,7-8H,5-6,9-10H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNNAKZEOOHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various reaction conditions .

Industrial Production Methods

Industrial production of thiophene derivatives, including N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, may involve large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity . The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the oxalamide linkage can lead to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine or chlorination agents.

Major Products

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Mecanismo De Acción

The mechanism of action of N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with various enzymes and receptors, modulating their activity. The oxalamide linkage may facilitate binding to specific proteins, influencing their function and leading to the desired biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene: A basic heterocyclic compound with a sulfur atom.

2,5-Dimethylthiophene: A substituted thiophene with methyl groups at positions 2 and 5.

Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group at position 2.

Uniqueness

N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its combination of a cyclopropyl group, thiophene rings, and an oxalamide linkage. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .

Actividad Biológica

Overview

N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group and two thiophene rings connected through an oxalamide linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for new therapeutic agents.

Structural Characteristics

The molecular formula of N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is C14H14N2O2S2, with a molecular weight of approximately 306.4 g/mol. The structural components contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2O2S2 |

| Molecular Weight | 306.4 g/mol |

| CAS Number | 1207043-80-8 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiophene rings can modulate the activity of various biological pathways, while the oxalamide linkage may enhance binding affinity to target proteins.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation: Interaction with receptors can lead to changes in cellular signaling.

Biological Activities

Research indicates that N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits several promising biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anticancer Activity: Investigated for its ability to inhibit tumor cell proliferation in vitro.

- Anti-inflammatory Effects: Potential modulation of inflammatory pathways has been observed.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its biological effects through various assays:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Study 2: Anticancer Potential

In vitro assays conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis. The IC50 values were found to be in the range of 20–30 µM.

Comparative Analysis

To better understand the uniqueness of N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, it can be compared with structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1,N2-bis(thiophen-2-ylmethyl)oxalamide | Lacks cyclopropyl group | Focuses on thiophene interactions |

| N1-(4-methylbenzyl)-N2-(thiophen-2-ylmethyl)oxalamide | Contains different aromatic groups | Variation in biological activity |

Chemical Reactions and Synthesis

The synthesis of N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves several key steps:

-

Formation of Cyclopropyl-Thiophene Intermediate: Reaction of thiophene with cyclopropyl halides under basic conditions.

-

Oxalamide Formation: The intermediate is reacted with oxalyl chloride in the presence of a base.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.